2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide is an organic compound characterized by its molecular formula . This compound is a chlorinated derivative of acetamide, featuring a methoxyphenoxyethyl substituent. It is primarily recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound is classified under the category of amides, specifically halogenated acetamides, due to the presence of the chlorine atom attached to the acetamide structure.
The synthesis of 2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide typically involves a two-step process:
In industrial settings, similar synthetic routes are employed but scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction conditions, including temperature and pressure, plays a crucial role in improving scalability.
The molecular structure of 2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide can be represented by its InChI and InChI Key:
InChI=1S/C11H14ClNO3/c1-15-9-3-2-4-10(7-9)16-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14)
GYSYXQDFTSYFIV-UHFFFAOYSA-N
The structural representation shows that the compound consists of a chloro group (Cl), an acetamide group (–C(=O)NH–), and a methoxyphenoxyethyl side chain. The presence of these functional groups contributes to its chemical reactivity and biological activity.
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide can participate in various chemical reactions:
These reactions highlight the compound's versatility as a precursor in organic synthesis and its potential for further functionalization.
The mechanism of action for 2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor or modulator, affecting various metabolic pathways. For instance, it could inhibit enzymes involved in cellular processes, leading to potential therapeutic effects such as antimicrobial or anticancer activities .
The physical properties of 2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide include:
Chemical properties include:
These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide has several notable applications in scientific research:
These applications underscore the compound's relevance across multiple scientific disciplines and its potential impact on drug discovery and development.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0